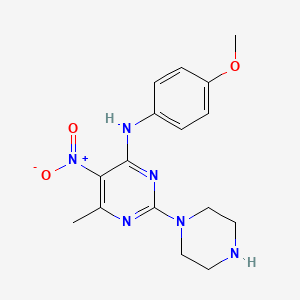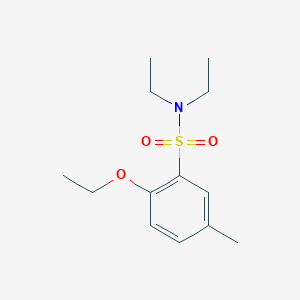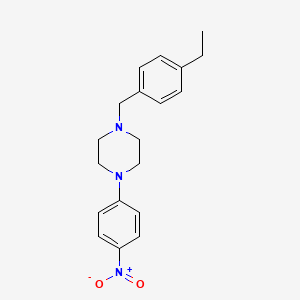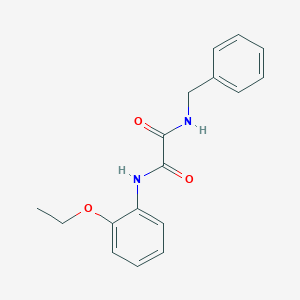![molecular formula C16H16N4OS B5038613 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]cyclohexanone](/img/structure/B5038613.png)
2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]cyclohexanone, also known as MTIC, is a chemical compound that has been studied for its potential applications in scientific research. It is a synthetic derivative of the naturally occurring compound indole, and has been found to have a variety of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]cyclohexanone is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in DNA replication and repair. This can lead to DNA damage and cell death, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects
2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]cyclohexanone has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the activity of certain enzymes that are involved in DNA replication and repair. Additionally, 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]cyclohexanone has been shown to have anti-inflammatory effects, and has been studied for its potential to treat inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]cyclohexanone in lab experiments is its potential to enhance the effectiveness of chemotherapy drugs. It has also been found to have anti-tumor activity in various cancer cell lines. However, there are some limitations to using 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]cyclohexanone in lab experiments. It can be difficult to synthesize, and its exact mechanism of action is not fully understood. Additionally, it may have toxic effects on healthy cells, which could limit its potential as a therapeutic agent.
Future Directions
There are several future directions for research on 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]cyclohexanone. One area of interest is its potential to enhance the effectiveness of chemotherapy drugs. Further studies are needed to determine the optimal dosage and combination of drugs for maximum efficacy. Additionally, more research is needed to fully understand the mechanism of action of 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]cyclohexanone, which could lead to the development of more targeted therapies. Finally, studies are needed to determine the potential toxic effects of 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]cyclohexanone on healthy cells, and to develop strategies to minimize these effects.
Synthesis Methods
2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]cyclohexanone can be synthesized through a multi-step process that involves the reaction of various chemical reagents. One common method involves the reaction of 5-methylindole with thionyl chloride, which produces 5-methylindol-3-yl chloride. This compound is then reacted with cyclohexanone in the presence of a base, which results in the formation of 2-(5-methylindol-3-ylthio)cyclohexanone. Finally, this compound is reacted with hydrazine hydrate to produce 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]cyclohexanone.
Scientific Research Applications
2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]cyclohexanone has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to have anti-tumor activity, and has been tested in various cancer cell lines. 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]cyclohexanone has also been studied for its potential to enhance the effectiveness of chemotherapy drugs, such as cisplatin.
properties
IUPAC Name |
2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-20-11-7-3-2-6-10(11)14-15(20)17-16(19-18-14)22-13-9-5-4-8-12(13)21/h2-3,6-7,13H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSLUBHGFAXWRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SC4CCCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL)sulfanyl]-1-cyclohexanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 1-[4-(dimethylamino)benzyl]-3-piperidinecarboxylate](/img/structure/B5038551.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5038576.png)
![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5038585.png)

![1-(cyclohexylmethyl)-N-[3-(4-fluorophenyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5038601.png)
![N-(1-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5038605.png)

![5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5038626.png)
![methyl 4-chloro-3-({N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5038630.png)
![1-[2-(4-chloro-2-methylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5038632.png)
![ethyl 4-amino-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B5038643.png)

![1-(4-bromophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5038651.png)